molecular formula C11H13NO2 B1580763 4-Benzylmorpholin-2-one CAS No. 5453-99-6

4-Benzylmorpholin-2-one

Cat. No. B1580763
Key on ui cas rn: 5453-99-6
M. Wt: 191.23 g/mol
InChI Key: QFURGBUPRUOUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115094B2

Procedure details

To a mixture of Compound 2 (355.8 mg, 2.353 mmol) and K2CO3 (565 mg, 4.09 mmol) in anhydrous CHCl3 (12 mL) at 0° C. was dropwise added Benzyl-2-bromoacetate (540 mg, 2.36 mmol) over 0.5 h. The reaction mixture was gradually warmed to room temperature and stirred for 36 h. The resulting reaction mixture was filtered while washing with CH2Cl2, and the filtrate was concentrated to give Compound 3. 1H NMR (CDCl3) δ 2.7 (t, 2H), 3.3 (s, 2H), 3.6 (s, 2H) 4.4 (t, 2H), 7.2-7.4 (m, 5H); 13C NMR (CDCl3) δ 48.49, 55.64, 61.59, 68.69, 127.67, 128.48, 128.87, 136.04, 167.37. HRMS (Positive ion FAB) Calcd for C11H13NO2 [M+H]+ m/z 192.0900. Found: [M+H]+ m/z 192.1032.
Quantity
355.8 mg
Type
reactant
Reaction Step One
Name
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=[O:13].[K+].[K+].[CH2:18](OC(=O)CBr)[C:19]1C=CC=CC=1>C(Cl)(Cl)Cl>[CH2:1]([N:8]1[CH2:19][CH2:18][O:11][C:10](=[O:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
355.8 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
565 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CBr)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
while washing with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.